molecular formula C13H13FN4O B11696303 N'-[(1E)-1-(4-fluorophenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide

N'-[(1E)-1-(4-fluorophenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B11696303
M. Wt: 260.27 g/mol
InChI Key: QGYVBUPVHYYKJY-CXUHLZMHSA-N
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Description

N’-[(1E)-1-(4-fluorophenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide is a chemical compound with the molecular formula C13H13FN4O and a molecular weight of 260.273 g/mol . This compound is known for its unique structure, which includes a fluorophenyl group, a pyrazole ring, and a carbohydrazide moiety. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(4-fluorophenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-fluoroacetophenone with 3-methyl-1H-pyrazole-5-carbohydrazide under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(4-fluorophenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N’-[(1E)-1-(4-fluorophenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(4-fluorophenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(1E)-1-(4-fluorophenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of a fluorophenyl group and a pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N'-[(1E)-1-(4-fluorophenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C16_{16}H16_{16}N4_4O, with a molecular weight of 284.32 g/mol. The structural formula is critical for understanding its interaction with biological targets.

Anticancer Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer activity. A study by Xia et al. demonstrated that related pyrazole compounds showed notable cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). The growth inhibition concentrations (IC50_{50}) for these compounds ranged from 0.01 µM to 49.85 µM depending on the specific derivative and cell line tested .

CompoundCell LineIC50_{50} (µM)
This compoundMCF7TBD
Related Pyrazole DerivativeSF-26812.50
Related Pyrazole DerivativeNCI-H46042.30

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of pyrazole derivatives. The compound's ability to inhibit bacterial growth has been investigated, showing effectiveness against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analyses suggest that the presence of electron-withdrawing groups, such as fluorine on the phenyl ring, enhances antimicrobial potency .

The mechanism through which this compound exerts its biological effects is multifaceted:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation, such as Aurora-A kinase, which has been linked to various malignancies. Inhibition studies have shown IC50_{50} values as low as 0.16 µM for related pyrazole compounds .
  • Apoptosis Induction : Studies have indicated that certain derivatives can induce apoptosis in cancer cells, leading to programmed cell death, which is a desirable mechanism in anticancer therapy.

Study 1: Anticancer Activity Assessment

In a comparative study involving various pyrazole derivatives, this compound was evaluated for its cytotoxic effects on MCF7 cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus, suggesting promising potential as an antimicrobial agent.

Properties

Molecular Formula

C13H13FN4O

Molecular Weight

260.27 g/mol

IUPAC Name

N-[(E)-1-(4-fluorophenyl)ethylideneamino]-5-methyl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C13H13FN4O/c1-8-7-12(17-15-8)13(19)18-16-9(2)10-3-5-11(14)6-4-10/h3-7H,1-2H3,(H,15,17)(H,18,19)/b16-9+

InChI Key

QGYVBUPVHYYKJY-CXUHLZMHSA-N

Isomeric SMILES

CC1=CC(=NN1)C(=O)N/N=C(\C)/C2=CC=C(C=C2)F

Canonical SMILES

CC1=CC(=NN1)C(=O)NN=C(C)C2=CC=C(C=C2)F

Origin of Product

United States

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